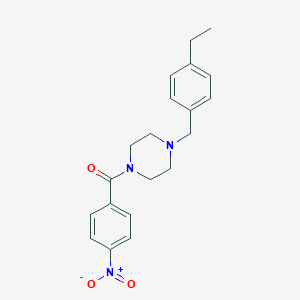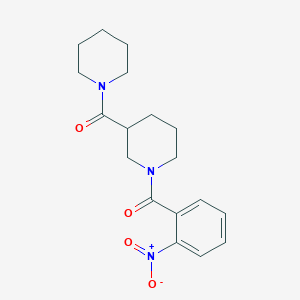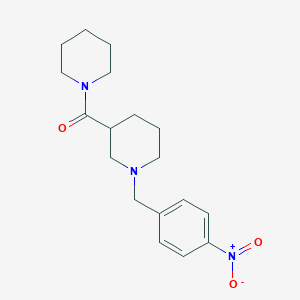
1-(4-Ethylbenzyl)-4-(4-nitrobenzoyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Ethylbenzyl)-4-(4-nitrobenzoyl)piperazine, also known as EBP, is a chemical compound that has been extensively studied for its potential applications in scientific research. EBP is a piperazine derivative that has been shown to have various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
Mecanismo De Acción
The mechanism of action of 1-(4-Ethylbenzyl)-4-(4-nitrobenzoyl)piperazine is not fully understood. However, it has been shown to interact with various receptors in the body, including the serotonin receptor and the dopamine receptor. 1-(4-Ethylbenzyl)-4-(4-nitrobenzoyl)piperazine has also been shown to inhibit the reuptake of serotonin and dopamine, leading to an increase in their levels in the brain.
Biochemical and Physiological Effects:
1-(4-Ethylbenzyl)-4-(4-nitrobenzoyl)piperazine has been shown to have various biochemical and physiological effects. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects. 1-(4-Ethylbenzyl)-4-(4-nitrobenzoyl)piperazine has also been shown to have anti-inflammatory and analgesic effects. Additionally, 1-(4-Ethylbenzyl)-4-(4-nitrobenzoyl)piperazine has been shown to have cardioprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-Ethylbenzyl)-4-(4-nitrobenzoyl)piperazine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high level of purity. 1-(4-Ethylbenzyl)-4-(4-nitrobenzoyl)piperazine has also been shown to have a low toxicity profile. However, there are some limitations to using 1-(4-Ethylbenzyl)-4-(4-nitrobenzoyl)piperazine in lab experiments. It has a short half-life and is rapidly metabolized in the body. Additionally, 1-(4-Ethylbenzyl)-4-(4-nitrobenzoyl)piperazine has poor solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research involving 1-(4-Ethylbenzyl)-4-(4-nitrobenzoyl)piperazine. One area of interest is its potential use in the treatment of depression and anxiety disorders. 1-(4-Ethylbenzyl)-4-(4-nitrobenzoyl)piperazine has been shown to have anxiolytic and antidepressant effects, making it a promising candidate for further study. Additionally, 1-(4-Ethylbenzyl)-4-(4-nitrobenzoyl)piperazine has been shown to have cardioprotective effects, which could be explored further for potential therapeutic applications. Another area of interest is the use of 1-(4-Ethylbenzyl)-4-(4-nitrobenzoyl)piperazine in cancer research. 1-(4-Ethylbenzyl)-4-(4-nitrobenzoyl)piperazine has been shown to have anti-tumor effects in various cancer cell lines, making it a potential candidate for further study in this area.
Métodos De Síntesis
The synthesis of 1-(4-Ethylbenzyl)-4-(4-nitrobenzoyl)piperazine involves the reaction of 4-nitrobenzoyl chloride with 1-(4-ethylbenzyl)piperazine in the presence of a base catalyst. The reaction results in the formation of 1-(4-Ethylbenzyl)-4-(4-nitrobenzoyl)piperazine as a yellow solid. The purity of 1-(4-Ethylbenzyl)-4-(4-nitrobenzoyl)piperazine can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
1-(4-Ethylbenzyl)-4-(4-nitrobenzoyl)piperazine has been extensively studied for its potential applications in scientific research. It has been shown to have various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments. 1-(4-Ethylbenzyl)-4-(4-nitrobenzoyl)piperazine has been used in studies involving the nervous system, cardiovascular system, and cancer research.
Propiedades
Fórmula molecular |
C20H23N3O3 |
|---|---|
Peso molecular |
353.4 g/mol |
Nombre IUPAC |
[4-[(4-ethylphenyl)methyl]piperazin-1-yl]-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C20H23N3O3/c1-2-16-3-5-17(6-4-16)15-21-11-13-22(14-12-21)20(24)18-7-9-19(10-8-18)23(25)26/h3-10H,2,11-15H2,1H3 |
Clave InChI |
HPHSXOHTQIVIDP-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canónico |
CCC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B229436.png)
![4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B229437.png)
![5-(2-furyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B229441.png)
![2-Fluorobenzyl 4-(dibenzo[b,d]furan-3-ylamino)-4-oxobutanoate](/img/structure/B229446.png)
![N-[[amino(pyridin-4-yl)methylidene]amino]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B229448.png)
![N-[[amino(pyridin-2-yl)methylidene]amino]-2-(4-bromophenoxy)acetamide](/img/structure/B229449.png)
![2-{[4-(4-Morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}-1-phenylethanone thiosemicarbazone](/img/structure/B229450.png)
![3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(4-nitrobenzoyl)piperidine](/img/structure/B229462.png)
![1-{[1-(3-Nitrobenzoyl)-3-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B229465.png)

![Biphenyl-4-yl{4-[(4-nitrophenyl)carbonyl]piperazin-1-yl}methanone](/img/structure/B229468.png)

methanone](/img/structure/B229470.png)
![(4-Methylpiperazin-1-yl){1-[(2-nitrophenyl)sulfonyl]piperidin-3-yl}methanone](/img/structure/B229472.png)